

# Application Notes & Protocols: QuEChERS Method for Ferimzone Analysis in Rice Straw

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## Compound of Interest

Compound Name: Ferimzone

Cat. No.: B166972

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## Introduction

**Ferimzone** is a fungicide utilized for the control of rice blast.<sup>[1]</sup> Given that rice straw is often repurposed as livestock feed and compost, monitoring pesticide residues in this matrix is crucial for ensuring food safety and environmental health.<sup>[1][2]</sup> The complex and low-moisture nature of rice straw, however, presents significant analytical challenges, primarily due to severe matrix effects that can interfere with accurate quantification.<sup>[1][2]</sup>

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been widely adopted for pesticide residue analysis.<sup>[1][3]</sup> This application note details an optimized QuEChERS protocol for the extraction and cleanup of **ferimzone** and its isomers from rice straw, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).<sup>[1]</sup> This method has been validated to provide high recovery rates and sensitivity, making it suitable for routine monitoring.<sup>[1][2]</sup>

## Quantitative Data Summary

The performance of this optimized QuEChERS method for **ferimzone** analysis in rice straw is summarized below. The method demonstrates excellent sensitivity, accuracy, and precision, with minimal matrix effects.<sup>[1][4]</sup>

Table 1: Method Validation Parameters for **Ferimzone** Analysis in Rice Straw

Parameter	Ferimzone Z-isomer	Ferimzone E-isomer
Limit of Quantification (LOQ)	0.005 mg/kg	0.005 mg/kg
Linearity ( $r^2$ )	> 0.999	> 0.999
Matrix Effect (%)	-0.3%	-7.1%

Data sourced from a study on **ferimzone** and tricyclazole analysis in rice straw.[\[1\]](#)[\[4\]](#)

Table 2: Recovery Rates of **Ferimzone** at Different Spiking Levels

Spiking Level (mg/kg)	Ferimzone Z-isomer Recovery (%) (RSD ≤ %)	Ferimzone E-isomer Recovery (%) (RSD ≤ %)
0.01	82.3% (RSD ≤ 8.3%)	82.3% - 98.9% (RSD ≤ 8.3%)
0.1	82.3% - 98.9% (RSD ≤ 8.3%)	82.3% - 98.9% (RSD ≤ 8.3%)
2.0	82.3% - 98.9% (RSD ≤ 8.3%)	82.3% - 98.9% (RSD ≤ 8.3%)

The permissible range for recovery rates is 82.3–98.9% with a relative standard deviation (RSD) of ≤ 8.3%.[\[1\]](#)[\[2\]](#)

## Experimental Protocol

This section provides a detailed step-by-step procedure for the analysis of **ferimzone** in rice straw using the optimized QuEChERS method.

### 1. Materials and Reagents

- Solvents: Acetonitrile (MeCN), Ethyl Acetate (EtOAc), both analytical grade.[\[1\]](#)
- Salts: Unbuffered sodium chloride (NaCl) and magnesium sulfate (MgSO<sub>4</sub>).[\[1\]](#)
- d-SPE Sorbents: Primary-secondary amine (PSA) and octadecylsilane (C18).[\[1\]](#)[\[2\]](#)
- Standards: Analytical grade **ferimzone** Z-isomer reference standard. The E-isomer is a photolysis transformation product.[\[1\]](#)

## 2. Sample Preparation and Homogenization

- Collect representative rice straw samples.
- Dry the samples to a constant weight.
- Chop or grind the dried straw into a fine, homogenous powder.<sup>[5]</sup> This step is critical for ensuring representative sampling and efficient extraction.
- Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.<sup>[4]</sup>

## 3. QuEChERS Extraction

- Weigh 2 g of the homogenized rice straw sample into a 50 mL centrifuge tube.
- Add 10 mL of a 1:1 (v/v) mixture of Ethyl Acetate and Acetonitrile (EtOAc/MeCN).<sup>[1]</sup>
- Vortex the tube vigorously for 1 minute to ensure thorough mixing of the sample with the extraction solvent.
- Add unbuffered partitioning salts: 4 g of MgSO<sub>4</sub> and 1 g of NaCl.<sup>[1]</sup>
- Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.
- Centrifuge the tube at 4000 rpm for 5 minutes.

## 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Carefully transfer a 1 mL aliquot of the upper organic supernatant into a 2 mL d-SPE microcentrifuge tube.
- The d-SPE tube should contain 25 mg of PSA and 25 mg of C18 sorbent.<sup>[1][2]</sup>
- Vortex the d-SPE tube for 30 seconds to facilitate the interaction of the matrix components with the sorbents.

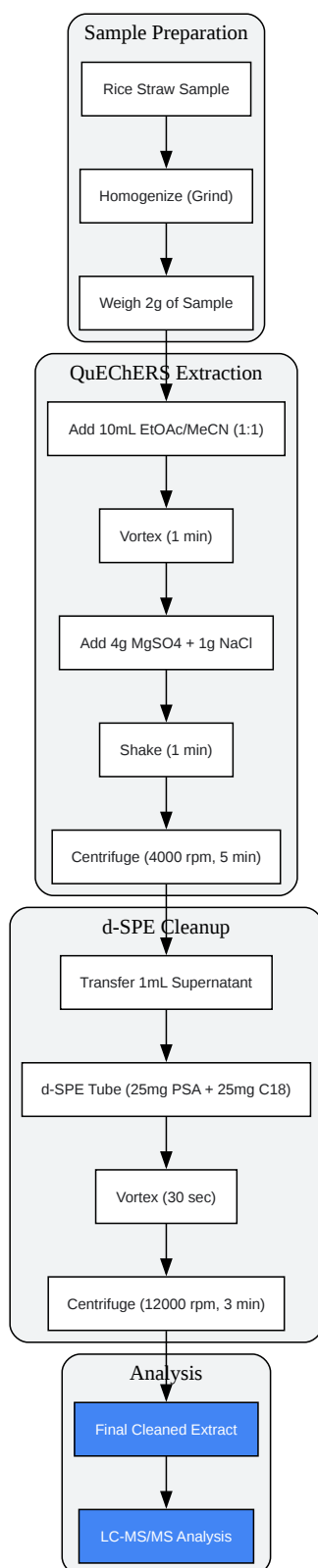
- Centrifuge the tube at 12,000 rpm for 3 minutes.
- The resulting supernatant is the cleaned-up extract.

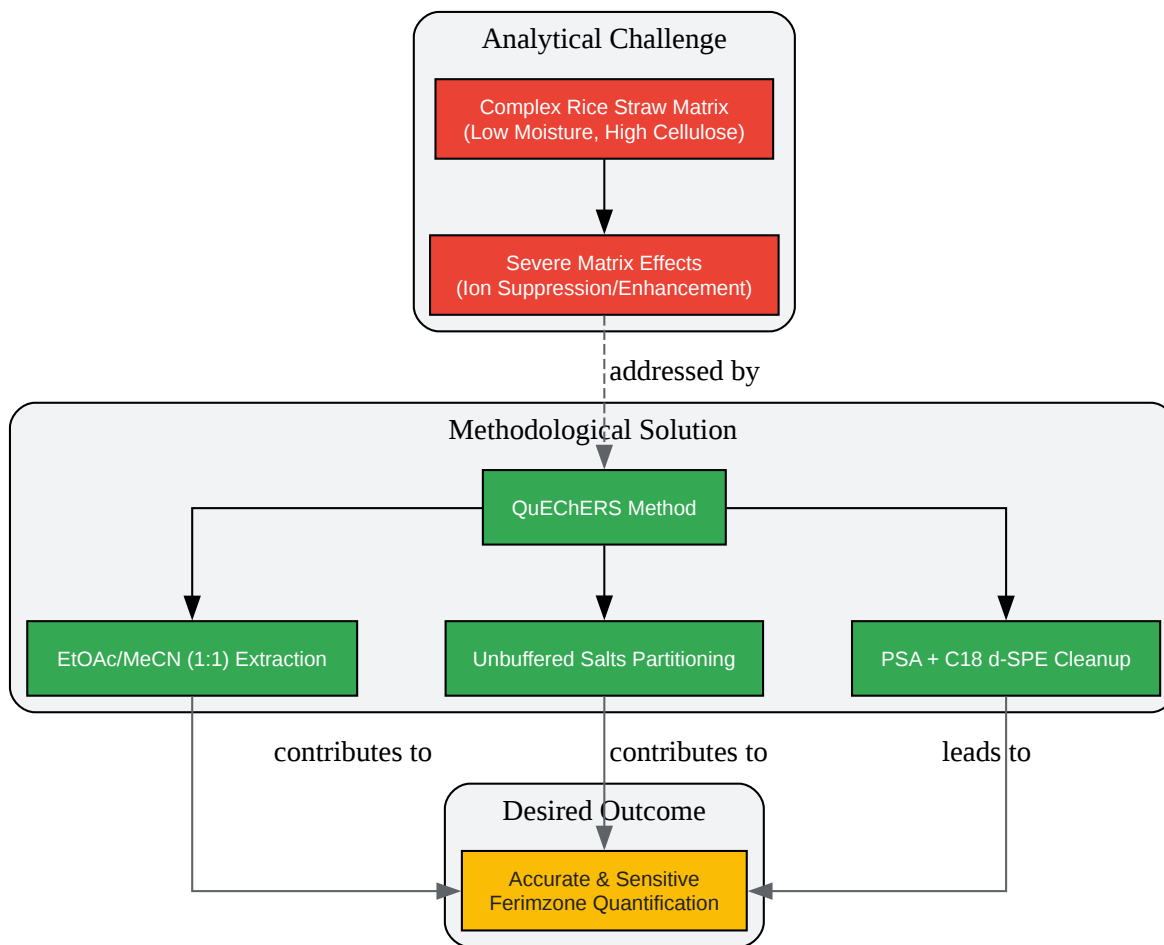
#### 5. LC-MS/MS Analysis

- Transfer the final cleaned-up extract into an autosampler vial.
- Analyze the extract using a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) for the quantification of **ferimzone** isomers.[1]

## Visualizations

Below are diagrams illustrating the key aspects of this analytical workflow.





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